Tesmelefine-d4 (hydrochloride)
Description
Tesmelefine-d4 (hydrochloride) is a deuterium-labeled analog of Tesmelefine Hydrochloride, where four hydrogen atoms are replaced with deuterium. This isotopic modification is typically employed to enhance metabolic stability and serve as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The hydrochloride salt form improves aqueous solubility, facilitating its use in pharmacokinetic and pharmacodynamic studies.
Properties
Molecular Formula |
C19H26ClNO |
|---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
2-(4-benzyl-2,3,5,6-tetradeuteriophenoxy)-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3;1H/i10D,11D,12D,13D; |
InChI Key |
TXLHNFOLHRXMAU-TYKHYFACSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2=CC=CC=C2)[2H])[2H])OCCN(CC)CC)[2H].Cl |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tesmelefine-d4 (hydrochloride) involves the incorporation of deuterium into Tesmilifene hydrochloride. The process typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms in Tesmilifene hydrochloride with deuterium atoms.
Industrial Production Methods
Industrial production of Tesmelefine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Tesmilifene hydrochloride are subjected to deuterium exchange reactions in industrial reactors.
Purification and Quality Control: The product is then purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Tesmelefine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Tesmelefine-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is used in biological studies to track metabolic processes and understand the behavior of deuterium-labeled compounds in biological systems.
Medicine: In pharmaceutical research, Tesmelefine-d4 (hydrochloride) is used to study the pharmacokinetics and pharmacodynamics of drugs, helping to optimize drug design and development.
Mechanism of Action
The mechanism of action of Tesmelefine-d4 (hydrochloride) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, affecting their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Deuterated compounds like Tesmelefine-d4 (hydrochloride) are compared to their non-deuterated counterparts and structurally related hydrochlorides. Key comparisons include:
- Isotopic Effects : The kinetic isotope effect in Tesmelefine-d4 reduces metabolic degradation rates compared to Tesmelefine (HCl), enhancing its utility in tracking drug stability .
- Solubility: The hydrochloride salt ensures solubility comparable to non-deuterated forms, critical for consistent analytical performance .
Pharmacokinetic and Stability Profiles
- Half-Life: Deuterated compounds often exhibit prolonged half-lives. For instance, Setmelanotide (HCl), a peptide-based drug, has a half-life of ~11 hours due to structural modifications, whereas deuterated small molecules like Tesmelefine-d4 may show incremental increases .
- Synthesis Complexity: The introduction of deuterium requires specialized synthetic routes (e.g., hydrogen-deuterium exchange), contrasting with simpler salt formation steps in non-deuterated hydrochlorides .
Key Research Findings
Analytical Validation : Studies on Ephedrine Hydrochloride () demonstrate that deuterated internal standards improve accuracy (e.g., 98–102% recovery rates), a trend applicable to Tesmelefine-d4 .
Regulatory Considerations : emphasizes structural equivalence in generic drugs, a principle extending to deuterated analogs to ensure consistency in physicochemical properties .
Stability Advantages: Deuterated hydrochlorides resist oxidative metabolism in hepatic microsomes, as observed in peptide analogs like Setmelanotide .
Q & A
Q. How can Tesmelefine-d4 (hydrochloride) be integrated into cross-disciplinary research frameworks?
- Combine pharmacological data with computational models (e.g., molecular dynamics simulations) to predict metabolic outcomes. Collaborate with analytical chemists to optimize MS parameters and with bioinformaticians to analyze large-scale isotopic tracing datasets .
Methodological Notes
- Data Presentation : Limit figures to 2–3 chemical structures per table/graphic, avoiding compound-specific identifiers (e.g., "compound 4b") .
- Referencing : Cite peer-reviewed literature and gray sources (e.g., EPA reports) in numbered formats. Avoid encyclopedic sources like Wikipedia .
- Ethical Compliance : Obtain institutional approval for handling deuterated compounds and adhere to safety protocols outlined in SDS documents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
